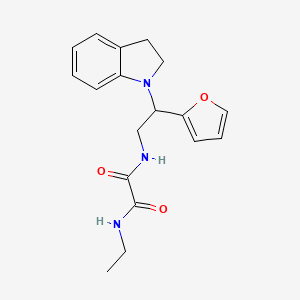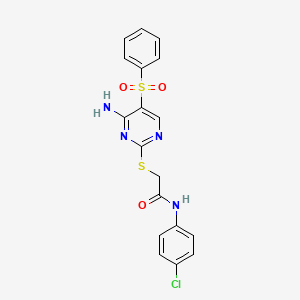![molecular formula C13H22N4O2 B2985236 Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate CAS No. 2138015-24-2](/img/structure/B2985236.png)
Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate is a unique compound with intriguing properties and applications. This compound belongs to the class of triazoles, which are known for their diverse roles in various chemical and biological processes. The presence of a tert-butyl group and an aminocyclohexyl moiety enhances its chemical versatility and potential for various reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate generally involves a multi-step process. Initially, the triazole ring is formed through a cycloaddition reaction between an alkyne and an azide, known as the Huisgen cycloaddition. Subsequently, the tert-butyl ester group is introduced via esterification, and the aminocyclohexyl group is incorporated through amination reactions. Precise control over reaction conditions, such as temperature, solvent, and catalysts, is crucial to obtain the desired stereochemistry and yield.
Industrial Production Methods: : Industrial production of this compound involves scaling up the laboratory synthesis protocols. This typically includes optimizing reaction parameters for large-scale operations, ensuring consistent quality and purity. Continuous flow chemistry and automated reactors are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Selective reduction can modify the triazole ring or the tert-butyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions: : Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution are commonly used. Conditions often involve controlling pH, temperature, and solvent choice to drive the desired reaction.
Major Products Formed: : The major products formed from these reactions depend on the specific pathways chosen. For instance, oxidation may yield hydroxylated triazoles, while substitution can introduce functional groups like halogens, nitro groups, or alkyl chains, resulting in derivatives with enhanced properties.
Scientific Research Applications
Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate finds extensive applications in:
Chemistry: : As a building block for synthesizing complex molecules and in catalytic processes.
Biology: : Investigated for its potential as a bioactive agent in drug discovery, particularly for its antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets.
Industry: : Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, facilitating catalytic reactions, while the aminocyclohexyl moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions modulate the activity of biological pathways, leading to the desired therapeutic or chemical outcome.
Comparison with Similar Compounds
Compared to similar compounds, Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate stands out due to its unique combination of structural elements:
Tert-butyl group: : Provides steric hindrance and enhances the compound's stability.
Aminocyclohexyl moiety: : Offers additional points of interaction for binding to biological targets.
Similar Compounds
Tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-5-carboxylate: Differs in the position of the carboxylate group.
Cyclohexylamine triazole derivatives: Similar in having a cyclohexylamine group but lacking the tert-butyl ester.
This compound's distinct structure confers unique properties, making it a valuable compound for a variety of applications.
Properties
IUPAC Name |
tert-butyl 1-[(1R,2S)-2-aminocyclohexyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)10-8-17(16-15-10)11-7-5-4-6-9(11)14/h8-9,11H,4-7,14H2,1-3H3/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTVAOHCDQOBEJ-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)C2CCCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CN(N=N1)[C@@H]2CCCC[C@@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
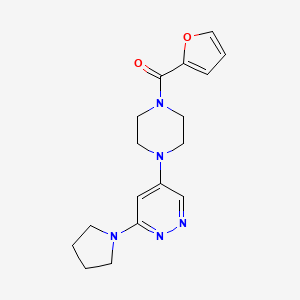
![(E)-2-cyano-N-(4-methoxyphenyl)-3-[5-(3-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2985154.png)
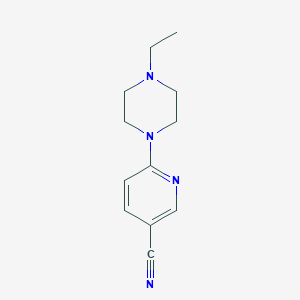
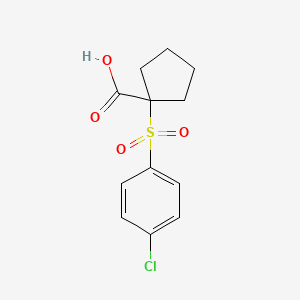
![N-(2,6-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2985159.png)
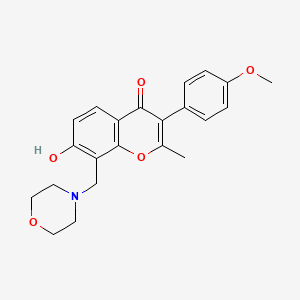
![6-bromo-3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
![Tert-butyl 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B2985169.png)
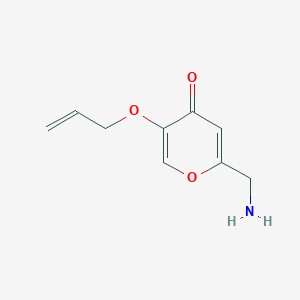
![3,3-dimethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]butanamide](/img/structure/B2985172.png)
![1h-indole-3-carboxylic acid,1-[(4-bromophenyl)methyl]-,methyl ester](/img/structure/B2985174.png)
